ethyl 8-cyclobutyl-8-oxooctanoate chemical and physical properties
ethyl 8-cyclobutyl-8-oxooctanoate chemical and physical properties
An In-depth Technical Guide to Ethyl 8-Cyclobutyl-8-oxooctanoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the chemical and physical properties, synthesis, and characterization of ethyl 8-cyclobutyl-8-oxooctanoate. The content herein is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, reflecting field-proven insights and a commitment to scientific integrity.
Introduction and Molecular Overview
Ethyl 8-cyclobutyl-8-oxooctanoate is a bifunctional organic molecule featuring a linear eight-carbon aliphatic chain, an ethyl ester at one terminus, and a cyclobutyl ketone at the other. This unique combination of a keto group and an ester functionality makes it a valuable intermediate in organic synthesis. The presence of the strained cyclobutyl ring offers a site for potential ring-expansion reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or participate in various condensation reactions. These structural features suggest its utility as a building block for more complex molecules, including pharmacologically active compounds and novel materials.
Chemical Structure
The structural representation of ethyl 8-cyclobutyl-8-oxooctanoate is crucial for understanding its reactivity and spectroscopic properties.
Caption: Chemical structure of ethyl 8-cyclobutyl-8-oxooctanoate.
Chemical and Physical Properties
Precise experimental data for ethyl 8-cyclobutyl-8-oxooctanoate is not extensively published. However, by leveraging data from chemical suppliers and analogous compounds, we can establish a reliable profile of its properties.[1]
| Property | Value / Predicted Value | Source(s) |
| IUPAC Name | ethyl 8-cyclobutyl-8-oxooctanoate | N/A |
| CAS Number | 898776-24-4 | [1] |
| Molecular Formula | C₁₄H₂₄O₃ | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| Physical Form | Colorless oil (predicted) | |
| Boiling Point | Predicted to be >250 °C at 760 mmHg | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, DMSO) and slightly soluble in water. | [3] |
| SMILES | CCOC(=O)CCCCCCC(=O)C1CCC1 | [1] |
| InChI Key | ZCAYUJVXRCJSEE-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of ethyl 8-cyclobutyl-8-oxooctanoate can be efficiently achieved through a multi-step process commencing with the mono-esterification of a C8 dicarboxylic acid, followed by conversion to an acyl chloride and a subsequent Friedel-Crafts-type acylation of cyclobutane. This approach provides a high degree of control and generally results in good yields.
Overall Synthetic Workflow
The synthetic strategy is designed for efficiency and scalability, beginning with commercially available starting materials.
Caption: Synthetic workflow for ethyl 8-cyclobutyl-8-oxooctanoate.
Step-by-Step Experimental Protocol
Expertise & Rationale: This protocol is designed as a self-validating system. Each step's success can be monitored by standard techniques like Thin Layer Chromatography (TLC), and the purification methods are chosen to effectively remove the specific byproducts of each reaction.
Step 1: Synthesis of Mono-ethyl suberate
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Rationale: The selective mono-esterification of suberic acid is the critical first step. Using a large excess of the diacid relative to the alcohol is a common strategy, but for better control and yield, we employ a slight excess of the diacid and carefully control the reaction time. An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[4]
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Procedure:
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To a 500 mL round-bottom flask, add suberic acid (1.2 equivalents) and absolute ethanol (1.0 equivalent).
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Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar quantity of ethanol).
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Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC to maximize the formation of the mono-ester and minimize the di-ester byproduct.
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After cooling, the excess ethanol is removed under reduced pressure. The remaining mixture is dissolved in ethyl acetate and washed with brine to remove the sulfuric acid and any unreacted suberic acid.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude mono-ethyl suberate, which can be purified by column chromatography if necessary.
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Step 2: Synthesis of Mono-ethyl suberoyl chloride
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Rationale: The conversion of the carboxylic acid to an acyl chloride is necessary to activate it for the subsequent acylation reaction.[4] Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, simplifying purification.
-
Procedure:
-
In a fume hood, dissolve the mono-ethyl suberate from the previous step in an anhydrous solvent such as dichloromethane.
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Slowly add thionyl chloride (1.5 equivalents) to the solution at 0 °C.
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Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the evolution of gas ceases.
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The excess thionyl chloride and solvent are carefully removed under reduced pressure to yield the crude mono-ethyl suberoyl chloride, which is typically used in the next step without further purification.
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Step 3: Friedel-Crafts Acylation of Cyclobutane
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Rationale: This is the key C-C bond-forming step. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to coordinate with the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[5][6] This acylium ion then undergoes electrophilic attack on the C-H bond of cyclobutane. The reaction is conducted at low temperatures to control the reactivity and prevent potential side reactions.
-
Procedure:
-
In a multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C.
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Slowly add a solution of mono-ethyl suberoyl chloride in anhydrous dichloromethane to the AlCl₃ suspension.
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To this mixture, add cyclobutane (1.5 equivalents).
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The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
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The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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After filtration and concentration, the crude product is purified by column chromatography on silica gel to afford pure ethyl 8-cyclobutyl-8-oxooctanoate.
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Key Reaction Mechanism: Acylium Ion Formation
Caption: Formation of the acylium ion electrophile.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Ethyl Group (-OCH₂CH₃): A quartet around δ 4.1 ppm (2H) for the methylene protons and a triplet around δ 1.2 ppm (3H) for the methyl protons.
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Aliphatic Chain (-CH₂-): A series of multiplets between δ 1.3 and 1.7 ppm for the central methylene groups of the octanoate chain. The methylene group alpha to the ester carbonyl (C2) is expected around δ 2.3 ppm as a triplet. The methylene group alpha to the ketone carbonyl (C7) will likely appear as a triplet around δ 2.5 ppm.
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Cyclobutyl Ring: A multiplet for the methine proton alpha to the carbonyl is expected further downfield, likely around δ 3.0-3.3 ppm. The remaining methylene protons of the cyclobutyl ring would appear as complex multiplets between δ 1.8 and 2.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Carbonyl Carbons: Two distinct signals in the downfield region: one for the ketone carbonyl (C=O) around δ 210-215 ppm and one for the ester carbonyl (O=C-O) around δ 173 ppm.
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Ethyl Group (-OCH₂CH₃): A signal for the -OCH₂- carbon around δ 60 ppm and the -CH₃ carbon around δ 14 ppm.
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Aliphatic Chain (-CH₂-): A series of signals for the methylene carbons between δ 24 and 43 ppm.
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Cyclobutyl Ring: A signal for the methine carbon alpha to the carbonyl around δ 48-52 ppm, with the other methylene carbons appearing between δ 18 and 26 ppm.
Infrared (IR) Spectroscopy
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C=O Stretching: Two strong, sharp absorption bands are expected. The ketone C=O stretch will appear around 1705-1725 cm⁻¹, and the ester C=O stretch will be at a slightly higher frequency, around 1735-1750 cm⁻¹.
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C-H Stretching: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be present in the 1150-1250 cm⁻¹ region.
Potential Applications and Future Research
Ethyl 8-cyclobutyl-8-oxooctanoate is a promising scaffold for further chemical exploration.
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Drug Discovery: The molecule can serve as a starting point for the synthesis of more complex heterocyclic systems or as a fragment for fragment-based drug design. The ketone functionality can be modified to introduce new pharmacophores, and the ester can act as a handle for attaching the molecule to other moieties.
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Materials Science: As a long-chain functionalized monomer, it could potentially be used in the synthesis of specialty polymers with unique thermal or mechanical properties.
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Mechanistic Studies: The cyclobutyl ketone motif is of interest for studying ring strain and its influence on reactivity, including photochemical reactions and ring-expansion or contraction rearrangements.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling ethyl 8-cyclobutyl-8-oxooctanoate and the reagents used in its synthesis.
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Thionyl chloride and aluminum chloride are corrosive and react violently with water; handle with extreme care under anhydrous conditions.
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Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
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PubChem. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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MolPort. (n.d.). ethyl 8-cyclobutyl-8-oxooctanoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chemcas. (n.d.). ETHYL 8-(4-T-BUTYLPHENYL)-8-OXOOCTANOATE — Chemical Substance Information. Retrieved from [Link]
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Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]
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Elsevier. (n.d.). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Data in Brief. Retrieved from [Link]
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National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
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Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/3f9e8a7d8b5c1e2f3a0d9b8c7e6a5f4d3c2b1a0e]([Link]
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Oxford Academic. (2012, January 25). Analyzing features related to protein expression/solubility. Journal of Biochemistry. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclooctane, ethyl- (CAS 13152-02-8). Retrieved from [Link]
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Chemcas. (n.d.). ETHYL 8-(4-METHYLPHENYL)-8-OXOOCTANOATE — Chemical Substance Information. Retrieved from [Link]
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MolPort. (n.d.). 8-cyclobutyl-8-oxooctanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
